molecular formula C20H16N2O4S2 B12614535 2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester CAS No. 916176-72-2

2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester

Cat. No.: B12614535
CAS No.: 916176-72-2
M. Wt: 412.5 g/mol
InChI Key: PYVQIAWQJXCZKK-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester is a complex organic compound that features a thiophene ring, a pyrrolo[2,3-b]pyridine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized to introduce the carboxylic acid group. The pyrrolo[2,3-b]pyridine moiety is synthesized separately and then coupled with the thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Scientific Research Applications

2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolo[2,3-b]pyridine moiety can interact with nucleic acids, affecting gene expression and cellular processes .

Properties

CAS No.

916176-72-2

Molecular Formula

C20H16N2O4S2

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 5-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]thiophene-2-carboxylate

InChI

InChI=1S/C20H16N2O4S2/c1-13-3-5-14(6-4-13)28(24,25)22-12-10-16-15(9-11-21-19(16)22)17-7-8-18(27-17)20(23)26-2/h3-12H,1-2H3

InChI Key

PYVQIAWQJXCZKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=CC=C(S4)C(=O)OC

Origin of Product

United States

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